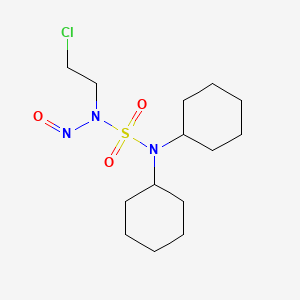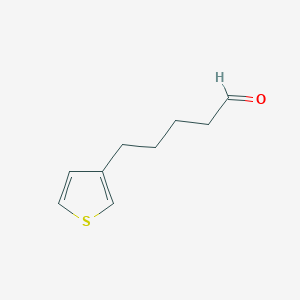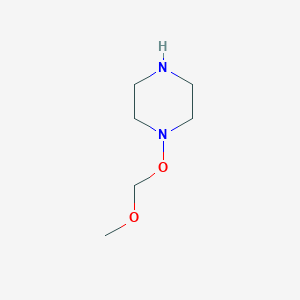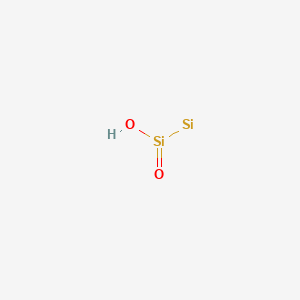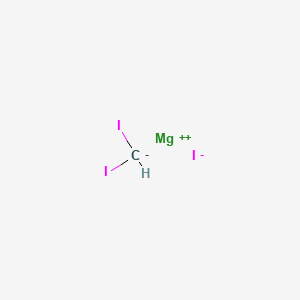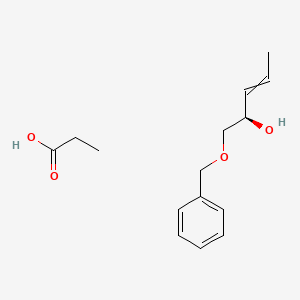
Propanoic acid--(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is a complex organic compound that features both a propanoic acid group and a benzyloxy group attached to a pent-3-en-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pent-3-en-2-ol Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones.
Introduction of the Benzyloxy Group: This step might involve the reaction of the intermediate with benzyl alcohol under acidic or basic conditions.
Addition of the Propanoic Acid Group: This could be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the pent-3-en-2-ol backbone can be reduced to a single bond.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) exerts its effects depends on its interactions with molecular targets. These could include:
Enzyme Inhibition or Activation: The compound might interact with specific enzymes, altering their activity.
Receptor Binding: It could bind to cellular receptors, triggering a biological response.
Pathway Modulation: The compound might influence biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid groups.
Benzyloxy compounds: Molecules featuring the benzyloxy functional group.
Pent-3-en-2-ol derivatives: Compounds with a similar pent-3-en-2-ol backbone.
Uniqueness
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
196392-72-0 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(2R)-1-phenylmethoxypent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C12H16O2.C3H6O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11;1-2-3(4)5/h2-8,12-13H,9-10H2,1H3;2H2,1H3,(H,4,5)/t12-;/m1./s1 |
InChI-Schlüssel |
RJHHNRSPQULRPN-UTONKHPSSA-N |
Isomerische SMILES |
CCC(=O)O.CC=C[C@H](COCC1=CC=CC=C1)O |
Kanonische SMILES |
CCC(=O)O.CC=CC(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
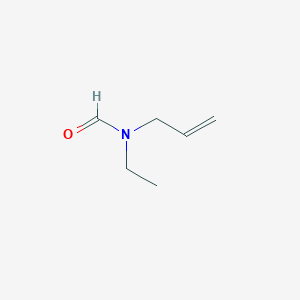
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
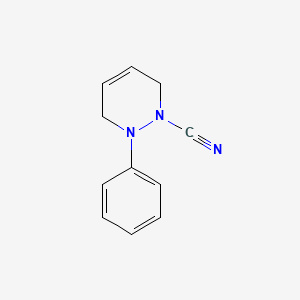
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
